Tozasertib

Aurora kinase inhibition Cell cycle arrest Mitotic catastrophe

Tozasertib (VX-680, MK-0457) is the first-in-class pan-Aurora kinase inhibitor (Ki: Aurora A 0.6 nM, B 18 nM, C 4.6 nM) uniquely combining potent FLT3 & BCR-ABL (including imatinib-resistant T315I mutant) inhibition (Ki=30 nM). This multi-kinase profile is irreplaceable by selective Aurora A (Alisertib) or Aurora B (Barasertib) inhibitors. Validated ABCB1/ABCG2 efflux transporter substrate (48.8-fold IC50 shift in ABCG2-overexpressing cells) serves as a robust positive control paired with Alisertib (negative control). Metabolically stable control for hFMO3 polymorphism studies—catalytic efficiency unchanged between wild-type and V257M variant. Documented 98% tumor volume reduction in HL-60 AML xenografts. Order ≥98% purity compound with global shipping for oncology & transporter pharmacology research.

Molecular Formula C23H28N8OS
Molecular Weight 464.6 g/mol
CAS No. 639089-54-6
Cat. No. B1683946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTozasertib
CAS639089-54-6
Synonymscyclopropane carboxylic acid(4-(4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl)phenyl)amide
MK-0457
Tozasertib
VE 465
VE-465
VX-680
VX680
Molecular FormulaC23H28N8OS
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C
InChIInChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29)
InChIKeyGCIKSSRWRFVXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tozasertib (VX-680, MK-0457) Procurement Guide: A Pan-Aurora Kinase Inhibitor with Defined Selectivity Profile and Multi-Kinase Activity


Tozasertib (VX-680, MK-0457) is a first-in-class, small-molecule, ATP-competitive pan-Aurora kinase inhibitor with demonstrated activity against Aurora A, B, and C [1]. It was originally developed by Vertex Pharmaceuticals and later advanced by Merck as MK-0457, representing the first Aurora kinase inhibitor to enter human clinical trials [2]. Tozasertib exhibits Ki values of 0.6 nM, 18 nM, and 4.6 nM for Aurora A, B, and C, respectively, with >100-fold selectivity for Aurora A over 55 other kinases tested [1]. Notably, Tozasertib also inhibits FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL (including the T315I gatekeeper mutant), with Ki values of 30 nM for both . This multi-kinase profile distinguishes Tozasertib from more selective Aurora inhibitors and provides a distinct pharmacological signature relevant to oncology research applications.

Why Tozasertib Cannot Be Interchanged with Alisertib, Barasertib, MK-5108, or Danusertib: Key Differentiators


Inhibitors within the Aurora kinase class exhibit profound differences in target selectivity, susceptibility to drug transporters, and metabolic handling that preclude generic substitution. Alisertib (MLN8237) and MK-5108 (VX-689) are selective Aurora A inhibitors, while Barasertib (AZD1152-HQPA) is highly selective for Aurora B . Danusertib (PHA-739358) shares a pan-Aurora profile with Tozasertib but differs in metabolic vulnerability to hFMO3 polymorphisms [1]. Critically, Tozasertib demonstrates unique susceptibility to both ABCB1 and ABCG2 efflux transporters—a property not shared by Alisertib—which directly impacts experimental outcomes in cell lines expressing these resistance mediators [2]. Furthermore, Tozasertib retains potent activity against BCR-ABL T315I, a common imatinib-resistant mutant, while many Aurora-selective inhibitors lack this clinically relevant off-target activity [3]. These pharmacological distinctions mandate compound-specific selection based on experimental objectives and model system characteristics.

Tozasertib Quantitative Evidence Guide: Comparator-Based Differentiation


Pan-Aurora Inhibition Profile vs. Selective Aurora A Inhibitors (Alisertib, MK-5108)

Tozasertib exhibits a pan-Aurora kinase inhibition profile with Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C), yielding an Aurora A-to-B selectivity ratio of approximately 30-fold [1]. In contrast, Alisertib (MLN8237) shows an IC50 of 1.2 nM for Aurora A with >200-fold selectivity over Aurora B [2], while MK-5108 (VX-689) demonstrates an IC50 of 0.064 nM for Aurora A with 220-fold selectivity over Aurora B and 190-fold over Aurora C . This differential selectivity translates to distinct biological phenotypes: Tozasertib induces G2/M arrest, endoreduplication, and apoptosis—an Aurora B-like inhibitory phenotype—at a cellular IC50 of approximately 300 nM in BaF3 cells , whereas highly selective Aurora A inhibitors may not recapitulate this pan-inhibitory mitotic catastrophe signature.

Aurora kinase inhibition Cell cycle arrest Mitotic catastrophe

Differential Susceptibility to ABCB1 and ABCG2 Drug Transporters vs. Alisertib

Tozasertib is a substrate for both ABCB1 (P-glycoprotein) and ABCG2 (BCRP) efflux transporters, which significantly modulates its activity in resistant cell models [1]. In ABCG2-transduced UKF-NB-3 neuroblastoma cells, the Tozasertib IC50 increased 48.8-fold compared to vector control cells (from baseline to 48.8-fold higher) [2]. Co-treatment with the ABCG2 inhibitor WK-X-34 completely restored Tozasertib sensitivity to baseline levels, confirming transporter-mediated resistance [2]. Critically, Alisertib activity is unaffected by either ABCB1 or ABCG2 expression under identical experimental conditions [1][3]. This differential susceptibility means that Tozasertib's efficacy in ABCB1/ABCG2-expressing tumor models will be substantially attenuated unless transporter inhibitors are co-administered, whereas Alisertib maintains full potency regardless of transporter status.

Drug resistance ABC transporters Multidrug resistance

Metabolic Stability: hFMO3 Polymorphism Effects on Tozasertib vs. Danusertib

Both Tozasertib and Danusertib (PHA-739358) are substrates for human flavin-containing monooxygenase 3 (hFMO3), but they exhibit markedly different responses to the common V257M polymorphism [1]. Tozasertib oxidation by the V257M hFMO3 variant proceeds with a catalytic efficiency (kcat/Km) of 0.39 ± 0.06 min⁻¹µM⁻¹, which is comparable to the wild-type enzyme's 0.33 ± 0.04 min⁻¹µM⁻¹ [1]. In contrast, Danusertib's catalytic efficiency drops 3.4-fold with the V257M variant: from 0.17 ± 0.03 min⁻¹µM⁻¹ (wild-type) to 0.05 ± 0.01 min⁻¹µM⁻¹ (V257M) [1]. This demonstrates that Tozasertib metabolism is robust to this common genetic variant, whereas Danusertib clearance may be significantly impaired in individuals carrying the V257M allele, potentially leading to higher drug exposure and altered toxicity profiles.

Drug metabolism Pharmacogenomics hFMO3 polymorphism

In Vivo Tumor Growth Inhibition: Efficacy in Xenograft Models with Quantitative Outcomes

Tozasertib demonstrates robust, dose-dependent tumor growth inhibition in multiple human xenograft models with quantifiable tumor volume reductions. In a Caki-1 renal cell carcinoma xenograft model, Tozasertib treatment resulted in a 75.7% decrease in tumor volume (P < 0.001) compared to vehicle control . In an HL-60 acute myeloid leukemia (AML) xenograft model, administration of Tozasertib at 75 mg/kg twice daily intraperitoneally for 13 days produced a 98% reduction in mean tumor volume . Tumor regression was also observed in colon (HCT116) and pancreatic xenograft models . Notably, these anti-tumor effects were achieved without significant alterations in animal body weight or peripheral blood counts, indicating a favorable therapeutic window at efficacious doses [1]. While comparative in vivo data with other Aurora inhibitors in identical models are limited, the magnitude and consistency of tumor growth inhibition across diverse tumor types support Tozasertib's utility as a reference pan-Aurora inhibitor for preclinical efficacy studies.

Xenograft efficacy Tumor growth inhibition Preclinical oncology

Tozasertib Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


Pan-Aurora Inhibition with Defined Multi-Kinase Activity: FLT3 and BCR-ABL Co-Targeting

Use Tozasertib when experimental objectives require simultaneous inhibition of Aurora A, B, and C alongside FLT3 and BCR-ABL (including the T315I gatekeeper mutant) [1]. The Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C), and 30 nM for both FLT3 and BCR-ABL make Tozasertib uniquely suited for studies in hematologic malignancies where these kinases are co-expressed or where imatinib-resistant BCR-ABL mutants are present . This multi-kinase signature cannot be replicated by selective Aurora A inhibitors (Alisertib, MK-5108) or Aurora B-selective agents (Barasertib), which lack clinically meaningful FLT3 or BCR-ABL inhibitory activity . Appropriate for AML, CML, and myeloproliferative neoplasm models where combined kinase blockade is hypothesized to overcome resistance mechanisms.

Drug Transporter Pharmacology Studies: ABCB1/ABCG2 Substrate Validation

Employ Tozasertib as a validated substrate control for ABCB1 (P-glycoprotein) and ABCG2 (BCRP) efflux transporter studies [1]. The documented 48.8-fold increase in IC50 in ABCG2-overexpressing cells provides a robust, quantitative assay window for evaluating transporter inhibitor efficacy or validating transporter knockout models . Tozasertib's well-characterized susceptibility to both major multidrug resistance transporters enables its use as a positive control compound when screening novel inhibitors for transporter substrate liability. In contrast, Alisertib serves as the appropriate negative control in these same assays, as its activity is completely unaffected by ABCB1 or ABCG2 expression . This paired use of Tozasertib (substrate) and Alisertib (non-substrate) enables rigorous experimental design for transporter pharmacology investigations.

Reference Pan-Aurora Inhibitor for In Vivo Xenograft Efficacy Benchmarking

Select Tozasertib as the reference pan-Aurora inhibitor for establishing efficacy benchmarks in human tumor xenograft studies [1]. With documented tumor volume reductions of 75.7% in Caki-1 renal cell carcinoma and 98% in HL-60 AML xenografts, Tozasertib provides quantitatively defined, reproducible anti-tumor activity suitable for power calculations and comparative efficacy assessments . The compound's established dosing regimens (75 mg/kg b.i.d. i.p. or 2 mg/kg/h i.v. infusion) and favorable tolerability profile enable straightforward experimental implementation . Tozasertib's pan-Aurora inhibition phenotype serves as a comparator for evaluating next-generation Aurora inhibitors with improved selectivity, pharmacokinetics, or resistance profiles. The extensive body of published in vivo data across ovarian, renal, thyroid, squamous cell, CML, AML, and multiple myeloma models facilitates cross-study comparisons and meta-analyses [2].

Pharmacogenomic Studies of hFMO3-Mediated Drug Metabolism

Utilize Tozasertib as a metabolically stable comparator in studies investigating the impact of hFMO3 polymorphisms on Aurora kinase inhibitor pharmacokinetics [1]. The catalytic efficiency of hFMO3-mediated Tozasertib oxidation is unchanged between wild-type (0.33 ± 0.04 min⁻¹µM⁻¹) and the common V257M polymorphic variant (0.39 ± 0.06 min⁻¹µM⁻¹), demonstrating genetic robustness [1]. This contrasts sharply with Danusertib, which shows a 3.4-fold reduction in catalytic efficiency with the V257M variant. Tozasertib therefore serves as a control compound for distinguishing enzyme-specific metabolic effects from compound-specific genetic liabilities in pharmacogenomic investigations. This property is particularly relevant for studies employing humanized liver models or when correlating in vitro metabolism data with clinical pharmacokinetic variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tozasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.